molecular formula C42H28 B12622566 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene CAS No. 921599-46-4

1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene

Cat. No.: B12622566
CAS No.: 921599-46-4
M. Wt: 532.7 g/mol
InChI Key: QYLKSFRQXUUJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyrene derivative with a biphenyl boronic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is largely dependent on its application. In photophysical applications, the compound’s extended conjugated system allows for efficient absorption and emission of light, making it useful as a fluorescent probe. In biological systems, its interactions with molecular targets can be studied using its fluorescence properties to track binding events and conformational changes .

Comparison with Similar Compounds

Uniqueness: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is unique due to its combination of a pyrene core and biphenyl substituents, which confer distinct photophysical properties and potential for diverse applications in materials science and organic electronics.

Properties

CAS No.

921599-46-4

Molecular Formula

C42H28

Molecular Weight

532.7 g/mol

IUPAC Name

1-[2,2-bis(4-phenylphenyl)ethenyl]pyrene

InChI

InChI=1S/C42H28/c1-3-8-29(9-4-1)31-14-18-33(19-15-31)40(34-20-16-32(17-21-34)30-10-5-2-6-11-30)28-38-25-24-37-23-22-35-12-7-13-36-26-27-39(38)42(37)41(35)36/h1-28H

InChI Key

QYLKSFRQXUUJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.